molecular formula C5H9NOS B101897 3-Methoxypropyl isothiocyanate CAS No. 17702-11-3

3-Methoxypropyl isothiocyanate

Cat. No. B101897
CAS RN: 17702-11-3
M. Wt: 131.2 g/mol
InChI Key: UKVFWFDXYBLOLU-UHFFFAOYSA-N
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Description

3-Methoxypropyl isothiocyanate is a chemical compound that is related to various research areas, including the synthesis and characterization of polymers and organic molecules. While the provided papers do not directly discuss 3-methoxypropyl isothiocyanate, they do provide insights into the properties and reactions of structurally related compounds, such as methoxy isothiocyanate and methoxythiophene derivatives .

Synthesis Analysis

The synthesis of related compounds involves several steps, including polymerization, oxidation, and cyclization reactions. For instance, 3-methoxythiophene was polymerized anodically and then reduced cathodically to obtain a soluble oligomeric product . Methoxy isothiocyanate, a simpler molecule, was identified as a product of pyrolysis of certain silver salts and could be oligomerized to form trithiolanes and tetrathianes . These methods could potentially be adapted for the synthesis of 3-methoxypropyl isothiocyanate.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques and X-ray crystallography. For example, the structure of a methoxy derivative of polythiophene was investigated theoretically to understand its geometric and electronic structures . X-ray diffraction was used to determine the structure of a methoxy-substituted azetidinone . These techniques could be applied to determine the molecular structure of 3-methoxypropyl isothiocyanate.

Chemical Reactions Analysis

Chemical reactions involving methoxy and isothiocyanate groups have been explored in the literature. For example, methoxy isothiocyanate can undergo oligomerization , and methoxy-substituted pyrroles can be synthesized through intramolecular cyclization . These reactions highlight the reactivity of methoxy and isothiocyanate groups, which could be relevant to the chemical behavior of 3-methoxypropyl isothiocyanate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods and electrochemical studies. Soluble polymerized 3-methoxythiophene displayed specific absorption characteristics in UV-VIS spectroscopy, and its electrochemical behavior was similar to that of insoluble polythiophenes . Theoretical investigations provided insights into the electronic properties of polythiophene derivatives, which are important for their conductivity . These studies could inform the expected properties of 3-methoxypropyl isothiocyanate.

Scientific Research Applications

  • Synthesis of N-Vinylpyrrole

    • 3-Methoxypropyl isothiocyanate was used in synthesizing N-vinylpyrrole, involving a method that allowed for the facile cleavage of a C–O bond in the N-(2-methoxyethyl) substituent. This process opens access to a new class of N-vinylpyrroles (Nedolya et al., 2010).
  • Pyrolysis of N-alkoxythioureas

    • Methoxy isothiocyanate, detected following flash vacuum pyrolysis (FVP) of N-methoxythioureas, is used to understand the pyrolysis mechanisms. This study contributes to the understanding of the formation of various compounds, including isothiocyanates, amines, and aldehydes, by FVP of substituted N-alkoxythioureas (Pedersen, Jensen, & Flammang, 2009).
  • Synthesis of Cobalt(II) Isothiocyanato Complexes

    • In the synthesis and structural characterization of cobalt(II) isothiocyanato complexes, 3-methoxypropyl isothiocyanate was used to understand the formation of various complex geometries and coordination polymers, which have potential applications in materials science (Mautner et al., 2018).
  • Synthesis of Semiconducting Polymers

    • The synthesis of thiophene monomer, 3-methoxythiophene, and its polymerization has implications for organic-based electronics, such as solar panels and thin-film transistors. This research contributes to the development of new materials for energy applications (Minkler et al., 2019).
  • Synthesis of Pyrrole Derivatives

    • 3-Methoxypropyl isothiocyanate has been used in the synthesis of various pyrrole derivatives, contributing to the field of organic chemistry and potential pharmaceutical applications (Brandsma, Nedolya, & Trofimov, 2000).
  • Study of Glucosinolate Hydrolysis Products

    • Research involving glucosinolate hydrolysis products from various plant sources, including 3-methoxybenzyl isothiocyanate, contributes to our understanding of these compounds' potential use in organic synthesis and their biological activities (Vaughn & Berhow, 2004).
  • Cholinesterase Inhibiting and Antioxidant Activity

    • The study of isothiocyanates, including 3-methoxyphenyl isothiocyanate, has revealed their potential as cholinesterase inhibitors and antioxidants. This research is significant in the treatment of Alzheimer’s disease and understanding the biological activities of these compounds (Burčul et al., 2018).
  • Synthesis of Tubulin Polymerization Inhibitors

    • Research involving the synthesis of indenopyrazoles from isothiocyanates, including methoxy derivatives, has implications in developing antiproliferative agents toward human cancer cells, contributing to cancer research and drug development (Minegishi et al., 2015).
  • Development of Fluorescent Sensors

    • A study on the post-synthetic modification of metal-organic frameworks using ethoxycarbonyl isothiocyanate demonstrates the development of highly sensitive and selective fluorescent sensors for Fe3+. This research has applications in analytical chemistry and environmental monitoring (Du et al., 2017).
  • Synthesis of Novel Nucleosides

    • The reaction of isothiocyanates with various compounds for the synthesis of novel nucleosides contributes to the field of medicinal chemistry and drug development (Saleh, 2002).

Safety And Hazards

3-Methoxypropyl isothiocyanate can cause serious eye irritation and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to wear protective gloves/protective clothing/eye protection/face protection when handling it .

properties

IUPAC Name

1-isothiocyanato-3-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c1-7-4-2-3-6-5-8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVFWFDXYBLOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170242
Record name 3-Methoxypropyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypropyl isothiocyanate

CAS RN

17702-11-3
Record name 3-Methoxypropyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017702113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxypropyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHOXYPROPYL ISOTHIOCYANATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was synthesized in a manner similar to that described in Example 1. 3-Methoxy-n-propyl isothiocyanate was prepared from 3-methoxy-n-propylamine and thiophosgene at high temperature and then reacted with hydrazine in pyridine to give the intermediate 4-(3-methoxy -n-propyl)-3-thiosemicarbazide. 4-(3-Methoxy-n-propyl)-3-thiosemicarbazide (1.64 g) was reacted with 1-ethyl-3-methylpyrazole-5-carboxylic acid chloride (1.73 g, prepared from the acid and oxalyl chloride) to give 2 g of 1-(1 ethyl-3-methylpyrazole-5-carbonyl)-4-(3-methoxy-n-propyl)-3-thiosemicarbazide. Treatment of 1-(1-ethyl-3-methylpyrazole-5-carbonyl)-4-(3-methoxy-n-propyl)-3-thiosemicarbazide with potassium hydroxide in ethanol gave 3-(1-ethyl-3-methylpyrazol-5-yl)-5-mercapto-4-(3-methoxy-n-propyl)-1,2,4-triazole. Reaction of the sodium salt of 3-(1-ethyl-3-methylpyrazol-5-yl)-5-mercapto-4-(3-methoxy-n-propyl)-1,2,4-triazole(0.73 g) with 2-bromo-5-nitrothiazole (0.52 g) yielded crude 3-(1 -ethyl-3-methylpyrazol-5-yl)-4-(3-methoxy-n-propyl)-5-[5-(nitrothiazol-2-yl)mercapto]-1,2,4-triazole as in Example 1. Crystallization from ethanol and water gave 0.3 g of 3-(1-ethyl-3-methylpyrazol-5-yl)-4-(3-methoxy-n-propyl)-5-[5-(nitrothiazol-2-yl)mercapto]-1,2,4-triazole, a light brown solid, MP 117°-118° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Prawan, YS Keum, TO Khor, S Yu, S Nair, W Li… - Pharmaceutical …, 2008 - Springer
… The purities of these ITCs (2-methoxyethyl isothiocyanate (CAS: 38663-85-3); 3-methoxypropyl isothiocyanate (CAS: 17702-11-3); furfuryl … 3-methoxypropyl isothiocyanate …
Number of citations: 81 link.springer.com
TRK Reddy, C Li, X Guo, PM Fischer… - Bioorganic & medicinal …, 2014 - Elsevier
… To a solution of 4 (4.5 g, 21.2 mmol) in EtOH (170 mL) was added 3-methoxypropyl isothiocyanate (2.7 mL, 21.2 mmol) and the mixture was heated under reflux overnight. The reaction …
Number of citations: 46 www.sciencedirect.com
JY Chen, M Selvaraju, YT Lin, S Dhole… - The Journal of …, 2020 - ACS Publications
… The 2-aminobenzthiazole 1′c and methoxy substituted 2-aminobenzthiazole 1′d reacted smoothly with phenyl isothiocyanate 2a and 3-methoxypropyl isothiocyanate 2g to offer the …
Number of citations: 9 pubs.acs.org
KF Chu, CH Yao, JS Song, CT Chen, TK Yeh… - Bioorganic & Medicinal …, 2016 - Elsevier
Suppression of glucose reabsorption through the inhibition of sodium-dependent glucose co-transporter 2 (SGLT2) is a promising therapeutic approach for the treatment of type 2 …
Number of citations: 17 www.sciencedirect.com
S Bonnett, JA Jee, S Chettiar, Y Ovechkina… - Microbiology …, 2023 - Am Soc Microbiol
We identified an amino-benzothiazole scaffold from a whole-cell screen against recombinant Mycobacterium tuberculosis under expressing the essential signal peptidase LepB. The …
Number of citations: 7 journals.asm.org

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